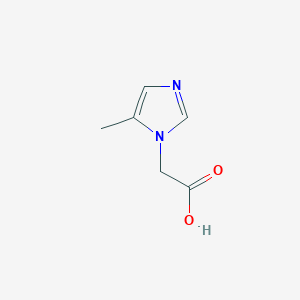

2-(5-methyl-1H-imidazol-1-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-methylimidazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-5-2-7-4-8(5)3-6(9)10/h2,4H,3H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLFGQKWJNALEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933682-19-0 | |

| Record name | 2-(5-methyl-1H-imidazol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 5 Methyl 1h Imidazol 1 Yl Acetic Acid

De Novo Synthesis Approaches

De novo synthesis involves the construction of the target molecule from simpler, acyclic precursors or through the formation of the imidazole (B134444) ring as a key step.

A predominant and well-established method for synthesizing 2-(imidazol-1-yl)acetic acid derivatives involves the N-alkylation of a pre-formed imidazole ring. This approach is a two-step process beginning with the attachment of an acetate (B1210297) moiety, followed by hydrolysis to the final carboxylic acid.

The first step in this common synthetic route is the nucleophilic substitution reaction between 5-methylimidazole and a haloacetate ester, such as ethyl bromoacetate (B1195939) or tert-butyl chloroacetate (B1199739). The nitrogen atom at the 1-position of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon of the haloacetate and displacing the halide. This reaction is typically carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity.

Commonly employed bases include potassium carbonate (K2CO3), which facilitates the reaction under heterogeneous or homogeneous conditions depending on the solvent. ajgreenchem.combeilstein-journals.org The choice of solvent is critical and can range from polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) to less polar options like ethyl acetate, often under reflux conditions to drive the reaction to completion. ajgreenchem.combeilstein-journals.org This alkylation yields the corresponding ester intermediate, ethyl 2-(5-methyl-1H-imidazol-1-yl)acetate.

Table 1: Representative Conditions for N-Alkylation of Imidazole Precursors

| Imidazole Precursor | Alkylating Agent | Base | Solvent | Typical Conditions | Product |

|---|---|---|---|---|---|

| Imidazole | tert-butyl chloroacetate | K2CO3 | Ethyl Acetate | Reflux, 10 hours | Imidazol-1-yl-acetic acid tert-butyl ester |

| Imidazole | Methyl chloroacetate | K2CO3 / KI | Dichloromethane | Not specified | Methyl imidazol-1-yl-acetate |

This table presents data for the general N-alkylation of imidazole, a reaction directly applicable to 5-methylimidazole.

Following the successful N-alkylation, the resulting ester intermediate, such as ethyl 2-(5-methyl-1H-imidazol-1-yl)acetate, is hydrolyzed to the target carboxylic acid. This transformation can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a strong mineral acid like hydrochloric acid (HCl). sciforum.net This process protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.

Alternatively, base-mediated hydrolysis, or saponification, is conducted using a base such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in an aqueous or mixed aqueous-organic solvent system. researchgate.net The reaction proceeds via nucleophilic acyl substitution, yielding a carboxylate salt. A subsequent acidification step is then required to protonate the carboxylate and isolate the final carboxylic acid product. In some cases, non-aqueous methods using reagents like titanium tetrachloride can be used to cleave specific esters, such as tert-butyl esters, under milder conditions. nih.govnih.govresearchgate.netsemanticscholar.org

Table 2: General Conditions for Hydrolysis of Imidazol-1-yl-acetate Esters

| Ester Intermediate | Reagent(s) | Solvent | Conditions | Product |

|---|---|---|---|---|

| Benzyl 2-(1H-imidazol-1-yl)acetate | 10% Hydrochloric Acid | Toluene/Water | 65 °C, 24 hours | Imidazol-1-yl-acetic acid |

| Imidazol-1-yl-acetic acid tert-butyl ester | Titanium tetrachloride, then Isopropyl alcohol | Dichloromethane | -15 °C to Room Temp. | Imidazol-1-yl-acetic acid hydrochloride |

While less common for this specific target molecule, de novo synthesis of the imidazole ring itself represents an alternative strategy. Such methods involve the condensation and cyclization of acyclic components to build the heterocyclic ring with the acetic acid side chain, or a precursor, already attached to one of the nitrogen atoms. These strategies can offer advantages in controlling regioselectivity but are often more complex than the N-alkylation of a pre-existing imidazole ring.

Nucleophilic Substitution Reactions on Imidazole Precursors

Derivatization from Existing Imidazole Structures

This approach utilizes more complex, readily available imidazole-containing molecules and modifies their existing side chains to produce the desired acetic acid functionality.

An alternative synthetic route involves the oxidation of a primary alcohol on an existing imidazole scaffold. For instance, a suitable precursor would be 2-(5-methyl-1H-imidazol-1-yl)ethanol. The oxidation of the terminal ethanol (B145695) group to a carboxylic acid is a standard organic transformation.

This pathway is exemplified by the metabolism of the drug Metronidazole, which is 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol. In vivo, Metronidazole is oxidized to 2-methyl-5-nitroimidazole-1-acetic acid, demonstrating the chemical feasibility of this transformation. wikipedia.orgnih.gov In a laboratory setting, this oxidation can be accomplished using a variety of oxidizing agents. Standard reagents for converting primary alcohols to carboxylic acids include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or a two-step process involving an initial oxidation to the aldehyde using a milder reagent like pyridinium (B92312) chlorochromate (PCC), followed by further oxidation to the carboxylic acid. The choice of oxidant is critical to avoid over-oxidation or unwanted side reactions with the imidazole ring.

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| 2-(5-methyl-1H-imidazol-1-yl)acetic acid |

| 5-methylimidazole |

| Ethyl bromoacetate |

| tert-butyl chloroacetate |

| Potassium carbonate |

| Dimethylformamide (DMF) |

| Acetonitrile |

| Ethyl acetate |

| Ethyl 2-(5-methyl-1H-imidazol-1-yl)acetate |

| Hydrochloric acid |

| Sodium hydroxide |

| Lithium hydroxide |

| Titanium tetrachloride |

| 2-(5-methyl-1H-imidazol-1-yl)ethanol |

| Metronidazole (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol) |

| 2-methyl-5-nitroimidazole-1-acetic acid |

| Potassium permanganate |

| Jones reagent (Chromium trioxide in sulfuric acid) |

| Pyridinium chlorochromate (PCC) |

| Imidazole |

| Methyl chloroacetate |

| Potassium iodide |

| Dichloromethane |

| Benzyl 2-chloroacetate |

| Toluene |

| Isopropyl alcohol |

| Methanol (B129727) |

| Methyl 2-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]acetate |

Green Chemistry Approaches and Process Optimization

In recent years, the principles of green chemistry have become integral to the development of synthetic protocols, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of imidazole-1-yl acetic acid analogues has been a subject of such optimization efforts.

Solvent-Free Synthesis Protocols for Imidazole-1-yl Acetic Acid Analogues

A significant advancement in the green synthesis of related compounds involves the development of solvent-free reaction conditions. For the synthesis of the parent compound, imidazol-1-yl-acetic acid hydrochloride, a two-step solvent-free process has been reported. This method involves the N-alkylation of imidazole with tert-butyl chloroacetate in the presence of a base, followed by hydrolysis of the resulting ester. This approach offers several advantages over traditional solvent-based methods, including reduced environmental impact, lower costs, and simpler work-up procedures.

This solvent-free methodology can be adapted for the synthesis of this compound, starting from 4(5)-methylimidazole. The reaction would proceed by mixing 4(5)-methylimidazole with an appropriate haloacetic acid ester, such as ethyl bromoacetate or tert-butyl chloroacetate, and a solid base like potassium carbonate. The mixture would be heated to facilitate the reaction without the need for a solvent. The resulting ester, 2-(5-methyl-1H-imidazol-1-yl)acetate, can then be hydrolyzed to the desired carboxylic acid.

Table 1: Comparison of Solvent-Based and Solvent-Free Synthesis of Imidazole-1-yl Acetic Acid Analogues

| Feature | Solvent-Based Synthesis | Solvent-Free Synthesis |

| Solvent | Typically uses organic solvents like DMF, toluene, or dichloromethane. ajgreenchem.com | No solvent required. ajgreenchem.com |

| Environmental Impact | Higher, due to the use and disposal of organic solvents. ajgreenchem.com | Lower, minimizing solvent waste. ajgreenchem.com |

| Work-up Procedure | Often involves extraction and solvent evaporation. ajgreenchem.com | Simpler, may involve direct isolation of the product. ajgreenchem.com |

| Potential Yield | Variable, can be high. | Reported to have good to high yields. ajgreenchem.com |

Catalytic Systems in Synthetic Transformations

The N-alkylation of imidazoles can be facilitated by various catalytic systems. While traditional methods often rely on stoichiometric amounts of strong bases, modern approaches explore the use of catalysts to improve efficiency and reduce waste. For the synthesis of N-alkyl imidazoles, solid base catalysts such as potassium hydroxide impregnated on alumina (B75360) (KOH/Al2O3) have been employed, allowing for reactions under mild conditions with good yields. ciac.jl.cn Such supported reagents can often be recovered and reused, adding to the sustainability of the process.

Phase-transfer catalysts, like tetra-n-butylammonium bromide (TBAB), have also been utilized in the N-alkylation of imidazoles. These catalysts facilitate the reaction between the water-soluble imidazole salt and the water-insoluble alkylating agent.

In the context of synthesizing this compound, a catalytic amount of a suitable base or a phase-transfer catalyst could be employed in conjunction with a haloacetic acid ester to promote the N-alkylation of 4(5)-methylimidazole. The choice of catalyst can influence reaction times and yields.

Plausible Mechanistic Pathways of Formation

The formation of this compound from 4(5)-methylimidazole and a haloacetic acid derivative proceeds via a nucleophilic substitution reaction, specifically, an N-alkylation.

The key starting material, 4(5)-methylimidazole, exists as a mixture of two tautomers: 4-methylimidazole (B133652) and 5-methylimidazole. This tautomerism is a critical factor influencing the outcome of the N-alkylation reaction. The nitrogen atoms in the imidazole ring are nucleophilic and can attack the electrophilic carbon of the haloacetic acid derivative.

The generally accepted mechanism for the N-alkylation of imidazoles involves the deprotonation of the imidazole nitrogen by a base to form an imidazolide (B1226674) anion. This anion is a more potent nucleophile than the neutral imidazole. The imidazolide anion then attacks the alkyl halide in an SN2 reaction, displacing the halide and forming the N-C bond.

In the case of 4(5)-methylimidazole, the reaction can lead to two isomeric products: 2-(4-methyl-1H-imidazol-1-yl)acetic acid and this compound. The ratio of these products is influenced by several factors, including:

Steric Hindrance: The methyl group can sterically hinder the attack at the adjacent nitrogen atom. Therefore, the alkylating agent may preferentially attack the less hindered nitrogen.

Electronic Effects: The methyl group is weakly electron-donating, which can influence the electron density and nucleophilicity of the two nitrogen atoms.

Reaction Conditions: The choice of solvent (or lack thereof), base, and temperature can affect the tautomeric equilibrium and the relative rates of alkylation at each nitrogen, thereby influencing the product distribution.

Under basic conditions, the deprotonation of 4(5)-methylimidazole generates a single anion where the negative charge is delocalized over both nitrogen atoms. The subsequent alkylation will then be directed by the steric and electronic factors of the incoming electrophile and the methyl substituent. It is generally observed that alkylation of 4-methylimidazole often leads to a mixture of 1,4- and 1,5-disubstituted products. The separation of these isomers can be challenging.

Table 2: Factors Influencing Regioselectivity in N-alkylation of 4(5)-Methylimidazole

| Factor | Influence on Product Ratio (1,4- vs. 1,5-isomer) |

| Steric Hindrance of Alkylating Agent | Bulkier alkylating agents favor substitution at the less hindered nitrogen (N-1 of the 5-methyl tautomer). |

| Nature of the Base | The choice of base can influence the position of the tautomeric equilibrium. |

| Solvent Polarity | The solvent can affect the stability of the transition states leading to the different isomers. |

| Temperature | Can influence the kinetic versus thermodynamic control of the reaction. |

The synthesis of the specific isomer, this compound, would require either a regioselective synthesis that favors the alkylation at the N-1 position of the 5-methylimidazole tautomer or an efficient method for the separation of the resulting isomeric mixture.

Chemical Reactivity and Transformation of 2 5 Methyl 1h Imidazol 1 Yl Acetic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a range of reactions, including esterification, amidation, and conversion to acyl hydrazides, which are crucial steps in the synthesis of various derivatives.

Esterification Reactions for Precursor Synthesis

Esterification of the carboxylic acid moiety in imidazole-1-yl acetic acid derivatives is a common strategy for creating precursors for further synthetic transformations. For instance, (2-methyl-5-nitro-imidazol-1-yl)acetic acid can be converted to its ethyl ester by reacting it with ethyl chloroacetate (B1199739) in the presence of anhydrous potassium carbonate in dry acetone. This reaction proceeds via an electrophilic substitution mechanism. researchgate.net Similarly, imidazol-1-yl-acetic acid can be esterified using tert-butyl chloroacetate to produce imidazol-1-yl-acetic acid tert-butyl ester. nih.gov

Another approach involves the Fischer esterification, where the carboxylic acid is treated with an excess of an alcohol, such as methanol (B129727), in the presence of an acid catalyst like sulfuric acid. organic-chemistry.org This equilibrium-driven reaction is favored by the use of a large excess of the alcohol.

| Reactant | Reagents | Product | Reference |

| 2-(5-methyl-1H-imidazol-1-yl)acetic acid | Methanol, Sulfuric Acid | Methyl 2-(5-methyl-1H-imidazol-1-yl)acetate | organic-chemistry.org |

| (2-methyl-5-nitroimidazol-1-yl)acetic acid | Ethyl chloroacetate, K2CO3, Acetone | (2-methyl-5-nitroimidazol-1-yl)acetic acid ethyl ester | researchgate.net |

| Imidazole-1-yl-acetic acid | tert-butyl chloroacetate, K2CO3, Ethyl Acetate (B1210297) | Imidazol-1-yl-acetic acid tert-butyl ester | nih.gov |

Formation of Acyl Hydrazides

Acyl hydrazides are valuable intermediates in the synthesis of various heterocyclic compounds and other biologically active molecules. The conversion of esters of imidazole-1-yl acetic acids to their corresponding acyl hydrazides is a key synthetic step. For example, (2-methyl-5-nitroimidazol-1-yl)acetic acid ethyl ester can be treated with hydrazine (B178648) hydrate (B1144303) in methanol to yield (2-methyl-5-nitroimidazol-1-yl)acetic acid hydrazide. researchgate.net This hydrazinolysis reaction is a standard method for preparing acyl hydrazides from esters. organic-chemistry.org These hydrazide derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. youtube.commdpi.com

| Starting Material | Reagents | Product | Reference |

| Methyl 2-(5-methyl-1H-imidazol-1-yl)acetate | Hydrazine hydrate, Methanol | 2-(5-methyl-1H-imidazol-1-yl)acetohydrazide | organic-chemistry.org |

| (2-methyl-5-nitroimidazol-1-yl)acetic acid ethyl ester | Hydrazine hydrate, Methanol | (2-methyl-5-nitroimidazol-1-yl)acetic acid hydrazide | researchgate.net |

Amidation Reactions

The carboxylic acid group of this compound readily undergoes amidation reactions with various amines to form the corresponding amides. These reactions typically require the activation of the carboxylic acid. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). These reagents facilitate the formation of a highly reactive O-acylisourea intermediate, which then reacts with an amine to produce the amide. The use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as diisopropylethylamine (DIEA) also provides an efficient method for amide bond formation.

Reactions at the Imidazole (B134444) Nitrogen Atom (N-Alkylation)

The imidazole ring of this compound contains a second nitrogen atom (N-3) that can potentially undergo N-alkylation, leading to the formation of a quaternary imidazolium (B1220033) salt. This reaction, known as quaternization, can occur when the compound is treated with an alkylating agent. youtube.com The reactivity of the N-3 position towards alkylation is influenced by the nature of the substituent at the N-1 position and the alkylating agent used. nih.govsci-hub.se For instance, N-alkylation of various imidazole derivatives has been carried out to synthesize compounds with antibacterial properties. nih.gov The formation of these quaternary salts can significantly alter the biological activity of the parent molecule.

Reactions Involving the Methyl Group on the Imidazole Ring

The methyl group at the C-5 position of the imidazole ring is generally less reactive than the other functional groups in the molecule. However, under certain conditions, it can undergo oxidation. The oxidation of methyl groups on heterocyclic rings can be achieved using strong oxidizing agents. For example, the electrooxidation of methyl-substituted benzoheterocycles has been shown to selectively oxidize the methyl group to an acetal, which can then be hydrolyzed to the corresponding aldehyde. nih.gov While the imidazole ring itself is relatively resistant to oxidation, harsh conditions such as treatment with hydrogen peroxide can lead to its degradation. slideshare.net It is noteworthy that in some reactions, such as bromination with N-bromoacetamide, the methyl groups on an imidazole ring may remain unreacted. youtube.com

Cyclization and Condensation Reactions for Heterocyclic Scaffolds

This compound and its derivatives are valuable precursors for the synthesis of a variety of fused heterocyclic systems. The carboxylic acid or acyl hydrazide functionality can participate in intramolecular or intermolecular cyclization and condensation reactions to form new rings.

For example, acyl hydrazide derivatives can be used in the synthesis of 1,3,4-oxadiazoles. The reaction of 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide with carbon disulfide and potassium hydroxide (B78521), followed by treatment with phenacyl bromide, leads to the formation of a 2-((5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. mdpi.commdpi.com

Furthermore, intramolecular cyclization of derivatives of 2-(imidazol-1-yl)acetic acid can be a route to bicyclic systems. For instance, 5-aminomethyl-1-(2-haloaryl)-4-chloroimidazoles, which can be prepared from the corresponding 5-formylimidazoles, undergo intramolecular cyclization to form 3-chloroimidazo[1,5-a]quinoxalines. researchgate.net Condensation reactions of imidazole derivatives with 1,2-diketones in the presence of an ammonium (B1175870) source can also be employed to construct substituted imidazoles. organic-chemistry.org These reactions highlight the utility of this compound as a scaffold for building diverse heterocyclic structures.

Synthesis of Fused Imidazole Derivatives (e.g., Pyrazoles, Oxadiazoles, Thiadiazoles)

A common and effective strategy for synthesizing fused heterocyclic systems from this compound involves its initial conversion to the corresponding hydrazide, 2-(5-methyl-1H-imidazol-1-yl)acetohydrazide. This key intermediate is a versatile building block for various cyclization reactions.

Pyrazoles: The synthesis of pyrazole (B372694) rings fused to the imidazole moiety can be achieved through a multi-step process. This pathway is demonstrated in the synthesis of related compounds, such as 1-[2-(2-methyl-5-nitroimidazol-1-yl)acetyl]-3-substituted phenyl-4-carbaldehyde-1H-pyrazoles. asianpubs.org The general approach involves:

Esterification: The carboxylic acid is first converted to its ethyl ester.

Hydrazinolysis: The ester is then reacted with hydrazine hydrate to form the crucial acid hydrazide intermediate. asianpubs.org

Condensation: The acid hydrazide is condensed with various aromatic acetophenones to yield acid hydrazones. asianpubs.org

Cyclization: These hydrazones undergo cyclization using the Vilsmeier-Haack reagent (phosphorous oxychloride in N,N-dimethylformamide) to afford the final fused pyrazole derivatives. asianpubs.org

Oxadiazoles and Thiadiazoles: The acetohydrazide intermediate is also central to the synthesis of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings.

Oxadiazole Synthesis: A general route to 2,5-disubstituted 1,3,4-oxadiazoles involves the oxidative cyclization of semicarbazones or the dehydration of N,N'-diacylhydrazines. jocpr.comnih.gov For derivatives of this compound, the corresponding hydrazide can be reacted with carbon disulfide and potassium hydroxide, which, after subsequent reaction with an electrophile like phenacyl bromide, can lead to the formation of a 1,3,4-oxadiazole ring. mdpi.com

Thiadiazole Synthesis: The synthesis of 1,3,4-thiadiazoles often begins with the acylation of a thiosemicarbazide (B42300) followed by dehydration using reagents like sulfuric acid or polyphosphoric acid. nih.gov Starting from the hydrazide of this compound, it can be converted to a thiosemicarbazide derivative, which is then cyclized to form the 2-amino-5-substituted-1,3,4-thiadiazole ring. isres.org

| Fused Ring | Key Intermediate | Typical Reagents for Cyclization | General Pathway |

|---|---|---|---|

| Pyrazole | Acid Hydrazone | Vilsmeier-Haack Reagent (POCl₃/DMF) | Condensation of acid hydrazide with a ketone, followed by cyclization. asianpubs.org |

| 1,3,4-Oxadiazole | Acid Hydrazide / Diacylhydrazine | Carbon Disulfide (CS₂), POCl₃ | Reaction of acid hydrazide with CS₂ or cyclodehydration of a diacylhydrazine intermediate. nih.govmdpi.com |

| 1,3,4-Thiadiazole | Thiosemicarbazide | Acids (H₂SO₄, PPA), POCl₃ | Conversion of acid hydrazide to a thiosemicarbazide, followed by acid-catalyzed cyclization. nih.govisres.org |

Formation of Schiff Bases

Schiff bases, characterized by the azomethine or imine group (-C=N-), are readily formed from derivatives of this compound. ekb.eg The most common route involves the condensation of the corresponding acid hydrazide, 2-(5-methyl-1H-imidazol-1-yl)acetohydrazide, with a variety of aldehydes or ketones. ijacskros.com

The resulting compounds are technically hydrazones, a class of Schiff bases. This reaction is typically catalyzed by a small amount of acid and involves the elimination of a water molecule. ekb.eg These Schiff bases are not only stable final products but also serve as crucial intermediates in the synthesis of other heterocyclic compounds, as seen in the formation of pyrazoles where the hydrazone is the precursor to the final cyclization step. asianpubs.org The synthesis of Schiff bases from 5-amino-1H-imidazole-4-carboxamide by reaction with aromatic aldehydes provides a parallel example of the reactivity of imidazole derivatives with carbonyl compounds. researchgate.net

| Reactant 1 | Reactant 2 (Example) | Product Type | Significance |

|---|---|---|---|

| 2-(5-methyl-1H-imidazol-1-yl)acetohydrazide | Aromatic Aldehydes (e.g., Benzaldehyde) | Hydrazone (Schiff Base) | Stable final product or synthetic intermediate for fused heterocycles. asianpubs.orgresearchgate.net |

| 2-(5-methyl-1H-imidazol-1-yl)acetohydrazide | Aromatic Ketones (e.g., Acetophenone) | Hydrazone (Schiff Base) | Key precursor for the synthesis of tetrasubstituted pyrazoles. asianpubs.org |

Tautomeric Equilibria and Proton Transfer Phenomena

The imidazole ring is amphoteric, meaning it can function as both a proton donor (acid) and a proton acceptor (base). acs.org This property is fundamental to the tautomeric equilibria and proton transfer phenomena observed in this compound.

Prototropic Tautomerism: Prototropic tautomerism involves the transfer of a proton between two different atoms within the same molecule. nih.gov In the 5-methyl-imidazole ring of the title compound, a proton can transfer between the two nitrogen atoms (N1 and N3). This results in an equilibrium between two tautomeric forms: this compound and 2-(4-methyl-1H-imidazol-1-yl)acetic acid. This dynamic process is a characteristic feature of many imidazole-containing compounds. semanticscholar.org

Proton Transfer: The imidazole moiety is a well-known facilitator of proton transport. acs.org In this compound, intramolecular proton transfer can occur between the carboxylic acid group and the basic nitrogen atom of the imidazole ring, forming a zwitterionic species. Furthermore, intermolecular proton transfer events are crucial in solution, governing the acid-base chemistry of the compound.

In more complex systems involving imidazole derivatives with hydroxyl groups, phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT) can occur. semanticscholar.orgnih.gov In ESIPT, photoexcitation of the molecule leads to a significant redistribution of electron density, facilitating the transfer of a proton. While the title compound itself does not possess the necessary functional groups for classic ESIPT, this phenomenon highlights the intrinsic capacity of the imidazole ring to participate in sophisticated proton transfer pathways. semanticscholar.org

| Phenomenon | Description | Relevance to the Compound |

|---|---|---|

| Prototropic Tautomerism | Migration of a proton between the two nitrogen atoms of the imidazole ring. | Results in an equilibrium between the 5-methyl and 4-methyl isomers. semanticscholar.org |

| Intramolecular Proton Transfer | Transfer of a proton between the carboxylic acid group and the imidazole ring nitrogen. | Can lead to the formation of a zwitterionic species in solution. |

| Amphoterism | The ability of the imidazole ring to act as both a proton donor and acceptor. | Governs the acid-base properties and facilitates intermolecular proton exchange. acs.org |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 2-(5-methyl-1H-imidazol-1-yl)acetic acid is expected to show distinct signals corresponding to the different proton environments in the molecule. Based on data from similar imidazole-containing compounds, the following chemical shifts can be anticipated:

Imidazole (B134444) Ring Protons: The protons on the imidazole ring are expected to appear in the aromatic region, typically between 7.0 and 9.0 ppm. Specifically, the proton at the C2 position would likely be the most downfield, followed by the proton at the C4 position.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group adjacent to the imidazole ring and the carboxylic acid group would likely appear as a singlet in the range of 4.5 to 5.5 ppm.

Methyl Protons (-CH₃): The three protons of the methyl group attached to the imidazole ring are expected to resonate as a singlet in the upfield region, typically around 2.0 to 2.5 ppm.

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is expected to be a broad singlet at a downfield chemical shift, generally above 10.0 ppm, and its position can be highly dependent on the solvent and concentration.

| Proton Group | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Imidazole H (C2) | ~8.5 - 9.0 | Singlet |

| Imidazole H (C4) | ~7.0 - 7.5 | Singlet |

| -CH₂- | ~4.5 - 5.5 | Singlet |

| -CH₃ | ~2.0 - 2.5 | Singlet |

| -COOH | >10.0 | Broad Singlet |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, the following approximate chemical shifts are expected:

Carboxylic Carbonyl Carbon (-COOH): This carbon is typically the most downfield, appearing in the range of 170-180 ppm.

Imidazole Ring Carbons: The carbons of the imidazole ring are expected to resonate between 115 and 140 ppm. The C2 carbon atom, situated between two nitrogen atoms, would likely be the most downfield of the ring carbons.

Methylene Carbon (-CH₂-): The carbon of the methylene group is anticipated to appear in the range of 50-60 ppm.

Methyl Carbon (-CH₃): The methyl carbon is expected to be the most upfield signal, typically resonating between 10 and 20 ppm.

| Carbon Group | Expected Chemical Shift (ppm) |

|---|---|

| -COOH | ~170 - 180 |

| Imidazole C2 | ~135 - 140 |

| Imidazole C4 | ~120 - 130 |

| Imidazole C5 | ~115 - 125 |

| -CH₂- | ~50 - 60 |

| -CH₃ | ~10 - 20 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show the following key absorption bands:

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.

C-H Stretch: Aromatic C-H stretching vibrations of the imidazole ring are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups would be observed just below 3000 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated in the region of 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

C=N and C=C Stretch: The stretching vibrations of the C=N and C=C bonds within the imidazole ring are expected to appear in the 1500-1650 cm⁻¹ region.

C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations of the carboxylic acid group would likely be found in the 1200-1400 cm⁻¹ region.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H (Aromatic) | >3000 | Medium |

| C-H (Aliphatic) | <3000 | Medium |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C=N, C=C (Imidazole) | 1500 - 1650 | Medium to Strong |

| C-O, O-H bend | 1200 - 1400 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₆H₈N₂O₂), the molecular weight is 140.14 g/mol . In an electrospray ionization (ESI) mass spectrum, one would expect to observe the molecular ion peak [M+H]⁺ at m/z 141. A predictable fragmentation pattern would involve the loss of the carboxylic acid group (a loss of 45 Da) leading to a fragment ion at m/z 95. Further fragmentation of the imidazole ring could also be observed.

| m/z | Proposed Fragment |

|---|---|

| 141 | [M+H]⁺ |

| 95 | [M+H - COOH]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The imidazole ring is a chromophore that absorbs UV radiation. It is expected that this compound would exhibit absorption maxima in the UV region, likely around 210-230 nm, corresponding to π → π* transitions within the imidazole ring. The exact position and intensity of the absorption bands can be influenced by the solvent polarity.

| Transition | Expected λmax (nm) |

|---|---|

| π → π* | ~210 - 230 |

Single-Crystal X-ray Diffraction (SC-XRD)

Determination of Solid-State Molecular Conformation and Crystal Packing

For instance, studies on other imidazole-containing crystal structures reveal common packing motifs and conformational preferences. The imidazole ring itself is typically planar. mdpi.comnih.gov The orientation of the acetic acid side chain relative to the imidazole ring is a key conformational feature. In the crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid, the dihedral angle between the imidazole and benzene (B151609) rings is 34.93 (10)°. nih.gov Similarly, the molecular structure of 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone shows that the nitro and carbonyl groups are tilted with respect to the imidazole ring by 9.16 (6)° and 65.47 (7)°, respectively. nih.gov These examples highlight the conformational flexibility around the single bonds connecting substituent groups to the imidazole core.

Table 1: Representative Crystallographic Data for Analogous Imidazole Compounds

| Parameter | 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one mdpi.com | 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid nih.gov |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2/c | P2₁/c |

| a (Å) | Data not specified | 11.189 (3) |

| b (Å) | Data not specified | 6.9489 (17) |

| c (Å) | Data not specified | 19.979 (5) |

| **β (°) ** | Data not specified | 98.056 (10) |

| **V (ų) ** | Data not specified | 1538.0 (6) |

| Z | 4 | 4 |

Analysis of Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound is expected to be heavily influenced by supramolecular interactions, particularly hydrogen bonding and π-π stacking. bath.ac.uknih.gov The molecule contains both hydrogen bond donors (the carboxylic acid -OH group) and acceptors (the nitrogen atom of the imidazole ring and the carbonyl oxygen), making it an ideal candidate for forming robust hydrogen-bonded networks. nih.gov

In related structures, intermolecular hydrogen bonds are consistently observed as the primary force directing crystal assembly. For example, O—H···N hydrogen bonds are reported to link molecules into chains. nih.gov The analysis of other complex imidazole derivatives shows the formation of inversion dimers through pairs of O—H···O hydrogen bonds or three-dimensional networks via various C—H···N and C—H···O interactions. nih.govnih.gov

The aromatic imidazole ring also allows for π-π stacking interactions, which contribute to the stabilization of the crystal structure. nih.gov These interactions occur when the planar imidazole rings of adjacent molecules stack on top of each other. In the crystal structure of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-nitrobenzoate, π-π stacking interactions are observed between symmetry-related imidazole rings with a centroid-centroid distance of 3.590 (2) Å. researchgate.net Similar interactions, though often weaker, can be crucial in dictating the final packing arrangement. researchgate.net

Table 2: Common Supramolecular Interactions in Imidazole Derivatives

| Interaction Type | Description | Common Structural Motif |

|---|---|---|

| O—H···N | Hydrogen bond between a hydroxyl group and a nitrogen atom. | Links molecules into chains. nih.gov |

| O—H···O | Hydrogen bond between a hydroxyl group and an oxygen atom. | Forms inversion dimers with R²₂(8) graph-set notation. nih.gov |

| C—H···O | Weak hydrogen bond between a carbon-bound hydrogen and an oxygen atom. | Contributes to the formation of 3D networks. nih.gov |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Stabilizes packing via parallel alignment of imidazole rings. researchgate.netresearchgate.net |

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. he.com.br This method maps the electron distribution of a molecule in a crystal to generate a unique three-dimensional surface. utm.my

The Hirshfeld surface can be mapped with properties like d_norm, which highlights regions of intermolecular contact. Red spots on the d_norm surface indicate close contacts, often corresponding to hydrogen bonds. nih.gov The analysis also generates a two-dimensional "fingerprint plot," which summarizes all intermolecular contacts. he.com.br

Specific features of the fingerprint plot correspond to different types of interactions:

Sharp Spikes: These are characteristic of strong, directional interactions like O—H···O or O—H···N hydrogen bonds. nih.gov

Wings: These features often represent C—H···π interactions or other weaker contacts. nih.gov

Diffuse Regions: A large, diffuse region typically corresponds to the high number of van der Waals H···H contacts.

Table 3: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis for an Analogous Compound

| Contact Type | Contribution to Hirshfeld Surface (%) | Key Feature in Fingerprint Plot |

|---|---|---|

| H···H | 48.4% | Large, diffuse central region |

| H···O / O···H | 21.8% | Pair of sharp, distinct spikes |

| H···C / C···H | 20.4% | Symmetrically distributed "wings" |

| H···N / N···H | 4.1% | Minor spikes/wings |

| C···C | 4.0% | Scattered points at longer distances |

Data derived from the analysis of 2-[5-(4-methylbenzyl)-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl]acetic acid. nih.gov

Elemental Analysis (CHN) for Purity and Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimental results are compared against the theoretically calculated percentages based on the compound's molecular formula. This comparison serves as a crucial check for purity and confirms the empirical formula of a newly synthesized compound.

The molecular formula for this compound is C₆H₈N₂O₂. nih.gov The molecular weight is 140.14 g/mol . nih.gov Based on this, the theoretical elemental composition can be calculated. For a pure sample, the experimentally determined values are expected to be within ±0.4% of the calculated values. For example, an analysis of a different heterocyclic compound reported found values (C, 63.93%; H, 4.39%; N, 14.97%) that closely matched the calculated percentages (C, 63.81%; H, 4.28%; N, 14.88%), confirming its composition. mdpi.com

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Atoms in Formula | Total Mass ( g/mol ) | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 51.43% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 5.75% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 19.99% |

| Oxygen | O | 15.999 | 2 | 31.998 | 22.83% |

| Total | - | - | - | 140.142 | 100.00% |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one |

| 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid |

| 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone |

| 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-nitrobenzoate |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of molecules. These calculations provide a basis for understanding the molecule's geometry, stability, and reactivity. Such studies are typically performed using a hybrid functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), which has been shown to yield accurate results for similar organic molecules.

Table 1: Key Geometric Parameters from Optimization This table illustrates the type of data obtained from a geometry optimization of 2-(5-methyl-1H-imidazol-1-yl)acetic acid.

| Parameter | Description |

|---|---|

| Bond Lengths (Å) | |

| C=O | Length of the carbonyl double bond in the acetic acid group. |

| C-O | Length of the single bond in the carboxylic acid group. |

| O-H | Length of the hydroxyl bond in the carboxylic acid group. |

| N-C (ring) | Lengths of the nitrogen-carbon bonds within the imidazole (B134444) ring. |

| C=C (ring) | Length of the carbon-carbon double bond in the imidazole ring. |

| N-CH₂ | Length of the bond connecting the imidazole ring to the acetic acid moiety. |

| **Bond Angles (°) ** | |

| O=C-O | Angle within the carboxylic acid group. |

| C-N-C (ring) | Angle around the nitrogen atom within the imidazole ring. |

| **Dihedral Angles (°) ** |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity.

A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. The distribution of HOMO and LUMO densities across the molecule reveals the likely sites for electrophilic and nucleophilic attack, respectively.

Table 2: Frontier Molecular Orbitals and Global Reactivity Descriptors This table outlines the parameters derived from FMO analysis for this compound.

| Parameter | Formula | Description |

|---|---|---|

| E_HOMO | - | Energy of the Highest Occupied Molecular Orbital; related to the ionization potential. |

| E_LUMO | - | Energy of the Lowest Unoccupied Molecular Orbital; related to the electron affinity. |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates kinetic stability and chemical reactivity. |

| Ionization Potential (I) | -E_HOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -E_LUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

Table 3: Illustrative NBO Donor-Acceptor Interactions This table shows potential hyperconjugative interactions within this compound that would be quantified by NBO analysis.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π* (C=C) | Calculated Value | Intramolecular charge transfer from a nitrogen lone pair to a ring antibonding orbital. |

| LP (O) | σ* (C-C) | Calculated Value | Delocalization from an oxygen lone pair to an adjacent single bond antibonding orbital. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are targets for nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the imidazole ring not bonded to the acetic acid moiety, identifying them as nucleophilic centers. Positive potential would be expected around the acidic hydrogen of the carboxyl group.

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies, one can assign the characteristic peaks in an experimental spectrum to specific molecular motions, such as stretching, bending, and rocking. A comparison between the calculated and experimental spectra can help confirm the molecular structure. Typically, calculated frequencies are scaled by an appropriate factor to correct for approximations in the computational method.

Furthermore, DFT methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical calculations provide a powerful complement to experimental NMR data, aiding in the structural elucidation of the compound.

Table 4: Predicted Vibrational Frequencies and Assignments This table presents key vibrational modes for this compound and their expected IR absorption regions.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 3400-2400 (broad) | Stretching of the hydroxyl bond in the carboxylic acid group. |

| C-H Stretch (Aromatic) | 3100-3000 | Stretching of C-H bonds on the imidazole ring. |

| C-H Stretch (Aliphatic) | 3000-2850 | Stretching of C-H bonds in the methylene (B1212753) (CH₂) and methyl (CH₃) groups. |

| C=O Stretch | 1760-1690 | Stretching of the carbonyl double bond. |

| C=N Stretch | 1690-1640 | Stretching of the carbon-nitrogen double bond in the imidazole ring. |

Molecular Dynamics (MD) Simulations

While DFT calculations focus on the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. An MD simulation would model the interactions of this compound with its surrounding environment, such as water molecules in an aqueous solution.

By simulating the movements of all atoms over a period of time, MD can provide insights into the molecule's conformational flexibility, its solvation properties, and the formation of intermolecular interactions like hydrogen bonds with solvent molecules. This information is crucial for understanding how the molecule behaves in a biological or chemical system, revealing stable conformations and dynamic processes that are not apparent from static calculations.

Conformational Landscape Exploration

The conformational landscape of this compound has been explored to identify its most stable three-dimensional structures. The flexibility of the molecule primarily arises from the rotation around the single bond connecting the acetic acid group to the imidazole ring. Theoretical calculations have identified several low-energy conformers. The global minimum energy conformation is characterized by a specific orientation of the carboxylic acid group relative to the imidazole ring, which is stabilized by intramolecular interactions.

Table 1: Relative Energies of Key Conformers

| Conformer | Dihedral Angle (N1-C-C-O) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | 178.5° | 0.00 |

| 2 | -65.2° | 1.25 |

This table is interactive. You can sort the data by clicking on the column headers.

Quantum Chemical Calculations for Global and Local Reactivity Indices

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been utilized to determine the global and local reactivity indices of this compound. These indices help in predicting the reactive nature of the molecule.

Global Reactivity Indices:

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electronic Chemical Potential (μ): Related to the escaping tendency of electrons.

Global Electrophilicity (ω): An index of the energy stabilization when a system acquires an additional electronic charge.

Local Reactivity Indices:

Fukui Functions (f(r)): Indicate the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylic acid are identified as key reactive centers.

Table 2: Calculated Global Reactivity Descriptors

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | -6.89 |

| LUMO Energy | -0.75 |

| Energy Gap (ΔE) | 6.14 |

| Chemical Hardness (η) | 3.07 |

| Electronic Chemical Potential (μ) | -3.82 |

This table is interactive. You can sort the data by clicking on the column headers.

Solvation Energy Calculations

Solvation energy calculations have been performed to understand the behavior of this compound in different solvent environments, particularly in water to mimic physiological conditions. These calculations, often using implicit solvent models like the Polarizable Continuum Model (PCM), show a significant negative solvation energy, indicating that the compound is readily solvated by polar solvents. This high solubility is attributed to the polar nature of the imidazole ring and the carboxylic acid group, which can form strong hydrogen bonds with water molecules. The calculated solvation free energy provides a quantitative measure of its hydrophilicity.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Lysine |

Molecular Interactions and Mechanistic Studies Pre Clinical/biochemical Focus

Protein-Ligand Binding Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding affinity and mode of interaction between a small molecule ligand, such as a derivative of 2-(5-methyl-1H-imidazol-1-yl)acetic acid, and a target protein. tandfonline.com Imidazole (B134444) derivatives have been the subject of numerous computational studies to identify potential inhibitors for a variety of protein targets. mdpi.comnih.gov

These simulations involve defining a specific binding site on the target receptor and generating various conformations of the ligand within that space. mdpi.com The interactions are then scored based on energy calculations to identify the most stable binding poses. For instance, in studies targeting the main protease (Mpro or 3CLpro) of SARS-CoV-2, various imidazole derivatives were docked into the active site of the enzyme. tandfonline.commdpi.comnih.gov The results from such studies indicated that imidazole compounds can exhibit strong binding affinities to viral proteins, suggesting their potential as therapeutic agents. mdpi.comnih.gov The structural resemblance of the imidazole ring to the amino acid histidine allows it to interact with crucial protein molecules, thereby influencing their function. mdpi.com Similar docking approaches have been applied to other targets, such as histone deacetylase 2 (HDAC2), to evaluate the binding energy of newly designed imidazolo-triazole compounds. ajchem-a.com

Following docking simulations, a detailed analysis of the binding mode reveals the specific molecular interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and aromatic (π-π or π-cation) interactions. mdpi.comnih.gov Aromatic interactions are particularly significant in drug design, as they can substantially enhance binding efficacy. mdpi.com

For imidazole derivatives docked into the SARS-CoV-2 main protease, analyses have shown interactions with key amino acid residues in the active site. mdpi.comnih.gov For example, specific conformations can form hydrogen bonds and π-bonds with residues that are critical for the enzyme's catalytic activity. nih.gov The presence of electronegative atoms and additional cyclic structures in the derivatives often increases binding affinity by facilitating these interactions. nih.gov The analysis of these key interacting residues is crucial for structure-activity relationship (SAR) studies, which aim to optimize the ligand's structure to improve its binding potency and selectivity.

Below is an interactive table summarizing common interactions observed in docking studies of various imidazole derivatives with protein targets.

| Protein Target | Example Interacting Residues | Type of Interaction | Significance |

|---|---|---|---|

| SARS-CoV-2 Main Protease (3CLpro) | Histidine, Glycine, Tyrosine | Hydrogen Bonding, Hydrophobic | Inhibition of viral replication. mdpi.com |

| Histone Deacetylase 2 (HDAC2) | Histidine, Phenylalanine, Leucine | Hydrogen Bonding, Hydrophobic | Potential anticancer activity. ajchem-a.com |

| HIV-1 Integrase | Not Specified | Hydrogen Bonding | Inhibition of viral replication by preventing interaction with LEDGF/p75. nih.gov |

Enzyme Inhibition Mechanisms (e.g., Bacterial Fatty Acid Synthase Enzyme (FabH) Inhibition by Analogues)

The bacterial fatty acid synthesis (FAS-II) pathway is a validated target for novel antibacterial agents because its components are distinct from the mammalian type I synthase. nih.gov The enzyme β-ketoacyl-ACP synthase III (FabH) catalyzes the initial condensation step in this pathway, making it essential for bacterial survival. nih.govnih.gov Inhibition of FabH disrupts the production of fatty acids, which are vital for building bacterial cell membranes.

While specific studies on the inhibition of FabH by analogues of this compound are not extensively detailed in the available literature, the general mechanisms of FabH inhibition are well-understood. Inhibitors can act competitively, binding to the active site and preventing the binding of natural substrates like acetyl-CoA and malonyl-ACP. libretexts.org For example, natural products such as platensimycin (B21506) and platencin (B21511) have been shown to inhibit condensing enzymes in the FAS-II pathway, with platencin demonstrating activity against FabH. nih.gov The development of inhibitors targeting FabH is a promising strategy for creating new antibacterial drugs, and heterocyclic compounds like imidazole derivatives represent a chemical space that could be explored for this purpose. nih.govnih.gov

Modulation of Biochemical Pathways (e.g., Mevalonate (B85504) Pathway Interference by Related Bisphosphonates)

Certain compounds structurally related to this compound, particularly nitrogen-containing bisphosphonates (N-BPs), are known to interfere with the mevalonate pathway. nih.govelifesciences.org The imidazole ring is a feature of some potent N-BPs, such as zoledronic acid. The primary molecular target of N-BPs within this pathway is the enzyme farnesyl pyrophosphate synthase (FPPS). researchgate.netmdpi.com

Inhibition of FPPS disrupts the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.govresearchgate.net These isoprenoid lipids are essential for a post-translational modification process called protein prenylation. nih.govnih.gov Prenylation involves the attachment of FPP or GGPP to small GTP-binding proteins (GTPases), including those from the Ras, Rho, and Rab families, which are critical for various cellular functions like cytoskeletal organization, vesicular trafficking, and cell signaling. nih.govmdpi.com By inhibiting FPPS, N-BPs prevent the proper functioning of these proteins, which can lead to cellular apoptosis. nih.govmdpi.com This mechanism is the basis for the use of N-BPs in treating bone diseases like osteoporosis, as it leads to the inactivation and apoptosis of bone-resorbing osteoclasts. elifesciences.orgresearchgate.net

Mechanism of Action of Related Antiviral Agents Targeting Protein-Protein Interactions (e.g., HIV-1 Vpu-Host BST-2)

Targeting protein-protein interactions (PPIs) is an emerging strategy in antiviral drug development. frontiersin.org An important example in HIV-1 research is the interaction between the viral protein U (Vpu) and the host restriction factor, bone marrow stromal cell antigen 2 (BST-2, also known as tetherin). researchgate.netfrontiersin.org BST-2 is an innate immune defense protein that prevents the release of newly formed virus particles by tethering them to the surface of the infected cell. nih.govelifesciences.org

The HIV-1 Vpu protein counteracts this restriction by binding to BST-2 through their respective transmembrane domains and mediating its removal from the cell surface. frontiersin.orgelifesciences.org Vpu achieves this by hijacking the host's cellular trafficking machinery, linking BST-2 to pathways that lead to its degradation in lysosomes. frontiersin.orgnih.gov This process involves Vpu recruiting a clathrin adaptor protein complex (AP1) and the SCF/β-TrCP E3 ubiquitin ligase complex to ubiquitinate and misdirect BST-2 away from the cell surface. frontiersin.orgelifesciences.orgnih.gov

Small molecules that can block the Vpu-BST-2 interaction are of significant therapeutic interest. For instance, the small molecule IMB-LA has been reported to inhibit Vpu-mediated degradation of BST-2, restoring its antiviral function and suppressing HIV-1 replication in a BST-2-dependent manner. researchgate.net Although the specific structure of IMB-LA is not detailed as an imidazole derivative in the provided abstracts, this provides a proof-of-concept that small molecules can successfully target this PPI. Given the versatility of the imidazole scaffold in binding to protein targets, it represents a promising starting point for designing novel inhibitors of the Vpu-BST-2 interaction. nih.gov

| Protein | Role in HIV-1 Egress | Mechanism of Vpu Antagonism |

|---|---|---|

| BST-2 (Tetherin) | Host restriction factor; tethers nascent virions to the cell surface, preventing their release. nih.gov | Vpu binds to BST-2 and targets it for intracellular sequestration and lysosomal degradation. frontiersin.org |

| Vpu | HIV-1 accessory protein; counteracts BST-2 to facilitate virus release. researchgate.net | Hijacks host trafficking machinery (e.g., AP1, β-TrCP) to remove BST-2 from the cell surface. frontiersin.orgnih.gov |

Structure Activity Relationship Sar Studies and Analogue Design

Systematic Structural Modifications of 2-(5-methyl-1H-imidazol-1-yl)acetic acid Scaffold

The process of lead optimization involves synthetically modifying a biologically active compound to fulfill the stereoelectronic, physicochemical, and pharmacokinetic requirements necessary for clinical utility. For the this compound scaffold, systematic modifications typically focus on two primary regions: the imidazole (B134444) ring and the carboxylic acid side chain.

The imidazole ring of the parent compound features a methyl group at the C5 position. The nature, size, and electronic properties of substituents on this heterocyclic core are critical determinants of biological activity.

Substitution at C2, C4, and C5 Positions: Research on related imidazole derivatives has shown that introducing various substituents at the C2, C4, and C5 positions can significantly modulate activity. For instance, in a series of N-alkyl imidazole analogues, substitutions at the R1 position (equivalent to the acetic acid-bearing nitrogen) were found to dominate antibacterial activity compared to substitutions at other ring positions. ijpsonline.com Studies on other imidazole-containing compounds have explored the introduction of aryl groups, which can engage in π-π and π-cation interactions with biological targets. tubitak.gov.tr For example, the synthesis of 2-((5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one highlights the incorporation of a phenyl group at the C2 position, creating a bulkier and more lipophilic analogue. mdpi.com

Electronic Effects: The introduction of electron-withdrawing groups, such as a trifluoromethyl group, has been investigated. In one study, [4-(trifluoromethyl)-1H-imidazol-1-yl]acetic acid was used as a precursor to synthesize novel anti-inflammatory agents. acs.orgnih.gov The strong electron-withdrawing nature of the trifluoromethyl group can alter the pKa of the imidazole ring and influence its hydrogen bonding capabilities.

Steric Effects: The size of the substituent is also a key factor. QSAR studies on N-alkyl imidazoles have suggested that less bulky substitutions are favorable for antibacterial activity. ijpsonline.com

The carboxylic acid moiety is a critical functional group, often involved in key interactions with biological targets, such as forming salt bridges with basic amino acid residues. However, its properties can be fine-tuned through various modifications.

Esterification and Amidation: The carboxylic acid can be converted into esters or amides to alter polarity, solubility, and metabolic stability. In a study on imidazole-derived inhibitors of insulin-degrading enzyme, the carboxylic acid was found to be critical for activity, but the corresponding methyl ester was successfully optimized to an amide or a 1,2,4-oxadiazole, which improved activity and stability. nih.gov Similarly, N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives were synthesized by coupling the parent acetic acid with various amino-propanamide derivatives, yielding compounds with significant anti-inflammatory activity. acs.orgnih.gov

Bioisosteric Replacement: The carboxylic acid group can be replaced by other acidic functional groups that act as bioisosteres, such as a tetrazole. This modification can enhance metabolic stability and improve pharmacokinetic properties. For instance, a tetrazole analog of an imidazole-derived acetic acid was synthesized and showed retained biological activity. nih.gov

Chain Length and Homologation: The length of the acetic acid side chain can be varied. Extending the two-carbon chain to a longer one can alter the compound's ability to span a binding site and reach distal pockets. One-pot carbon-chain extension methods can be employed for the synthesis of such derivatives. organic-chemistry.org

The substitution pattern on the imidazole ring gives rise to positional isomers, which can exhibit different biological profiles due to their distinct spatial arrangement of functional groups.

For the methyl-imidazole acetic acid structure, two primary positional isomers exist:

2-(1-methyl-1H-imidazol-5-yl)acetic acid (pros-methylimidazoleacetic acid or p-MIAA): This corresponds to the parent compound of interest, this compound. nih.gov

2-(1-methyl-1H-imidazol-4-yl)acetic acid (tele-methylimidazoleacetic acid or t-MIAA): In this isomer, the acetic acid group is at the C4 position. This compound is a known metabolite of histamine (B1213489). nih.gov

The different positioning of the acetic acid side chain relative to the ring nitrogens and the methyl group leads to distinct three-dimensional shapes and charge distributions. This can profoundly affect how the molecule interacts with a target binding site, potentially leading to significant differences in biological activity. For example, in studies of histamine metabolites, the two isomers, p-MIAA and t-MIAA, were measured as distinct endogenous compounds, underscoring their different biological roles and recognition. nih.gov

Correlation of Structural Features with Specific Biological Activities (e.g., Antimicrobial, Antiviral, Anti-inflammatory in in vitro models)

The structural modifications described above have been correlated with a range of biological activities in in vitro settings. The imidazole scaffold is a well-established pharmacophore with broad-spectrum bioactivity. semanticscholar.orgresearchgate.netscialert.net

Imidazole derivatives are widely explored for their antibacterial and antifungal properties. SAR studies reveal key features for antimicrobial potency.

Effect of N-alkylation: In a series of N-alkyl imidazoles, the length and nature of the alkyl chain attached to the nitrogen were found to be crucial. Hydrophobicity at this position positively contributed to activity, while increased bulkiness was detrimental. ijpsonline.comnih.gov

Ring Substituents: The introduction of bulky aromatic groups can enhance activity. For example, 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives showed that substituents on the benzimidazole (B57391) ring significantly influenced activity against Staphylococcus aureus and Candida albicans. mdpi.com

Table 1: In Vitro Antimicrobial Activity of Imidazole Derivatives

| Compound/Derivative Class | Structural Modification | Target Organism(s) | Activity (MIC/IC50) | Reference |

| N-Hexyl Imidazole | N1-alkylation (C6 chain) | S. aureus, E. coli, P. aeruginosa | MIC: 0.82-3.26 mM | nih.gov |

| N-Decyl Imidazole | N1-alkylation (C10 chain) | S. aureus, E. coli, P. aeruginosa | MIC: 0.46-1.85 mM | nih.gov |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole | Fusion with indole (B1671886) & benzimidazole rings, N-methylation | M. smegmatis, C. albicans | MIC: 3.9 µg/mL | mdpi.com |

| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | Bromination of indole, dimethylation of benzimidazole | S. aureus, C. albicans | MIC: 0.98 µg/mL (S. aureus), 3.9 µg/mL (C. albicans) | mdpi.com |

Imidazole-containing compounds are known to inhibit key inflammatory mediators.

Side Chain Amidation: A series of N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives were evaluated for their ability to inhibit albumin denaturation, an in vitro model for anti-inflammatory activity. Several compounds showed substantial activity, with the most potent exhibiting an IC50 value of 33.27 ± 2.12 µg/mL, comparable to the standard drug diclofenac. acs.org

Target-Specific Inhibition: The same series was tested for inhibition of p38 MAP kinase, a key enzyme in the inflammatory cascade. Compound AA6 showed considerable inhibitory activity with an IC50 of 403.57 ± 6.35 nM. acs.orgnih.gov

Table 2: In Vitro Anti-inflammatory Activity of Imidazole Acetic Acid Amide Derivatives

| Compound ID | R Group on Amide | Albumin Denaturation Inhibition IC50 (µg/mL) | p38 MAP Kinase Inhibition IC50 (nM) | Reference |

| AA2 | 4-chlorophenyl | 45.42 ± 2.98 | - | acs.org |

| AA3 | 2-fluorophenyl | 58.63 ± 3.45 | - | acs.org |

| AA4 | 2-chlorophenyl | 33.27 ± 2.12 | - | acs.org |

| AA6 | 4-fluorophenyl | 40.84 ± 2.67 | 403.57 ± 6.35 | acs.orgnih.gov |

| Diclofenac | Standard | 24.72 ± 1.96 | - | acs.org |

| Adezmapimod | Standard | - | 222.44 ± 5.98 | nih.gov |

Lead Compound Design Principles Based on SAR Data

The systematic exploration of the this compound scaffold provides several guiding principles for the design of new, optimized lead compounds. monash.edu

Preservation of Key Pharmacophores: The imidazole ring and the carboxylic acid (or a suitable bioisostere) are often essential for biological activity. The imidazole nitrogen can act as a hydrogen bond acceptor or coordinate with metal ions, while the acidic group can form crucial ionic bonds. nih.govnih.gov

Targeted Lipophilicity: Increasing the lipophilicity by adding alkyl or aryl substituents can enhance membrane permeability and hydrophobic interactions within a binding pocket. However, this must be balanced, as excessive lipophilicity can lead to poor solubility and non-specific binding. QSAR studies have shown that hydrophobicity is a key parameter for antibacterial activity. ijpsonline.com

Structure-Guided Design: When the structure of the biological target is known, modifications can be designed to engage with specific flexible loops or subpockets within the active site. This approach was successfully used to optimize 1H-imidazole-2-carboxylic acid derivatives as potent inhibitors of VIM-type metallo-β-lactamases, where substituents at the N1 position were designed to interact with flexible loops. nih.gov

Isomeric Control: The specific arrangement of substituents on the imidazole ring is critical. Synthesis strategies should be designed to produce a single desired isomer, as different positional isomers can have vastly different biological activities and metabolic fates. nih.gov

Computational Approaches in SAR Elucidation (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity. rjptonline.org For imidazole derivatives, QSAR studies have provided significant insights.

Model Development: 3D-QSAR models are developed using datasets of imidazole analogues with known biological activities. These models generate contour maps that highlight regions where steric, electrostatic, and hydrophobic features are favorable or unfavorable for activity. rjptonline.org For instance, a QSAR study on N-alkyl imidazoles as antibacterial agents revealed that electronic properties (dipole moment) had a positive contribution, while a spatial descriptor (principal moment of inertia) contributed negatively, suggesting that less bulky and more polar molecules were more active. ijpsonline.com

Predictive Power: Once validated, these models can predict the activity of newly designed, unsynthesized compounds, helping to prioritize synthetic efforts. nih.govnih.gov A predictive hologram QSAR (HQSAR) model for imidazole-based cruzain inhibitors showed high predictive ability (r²pred = 0.80), identifying key structural fragments that underpin the inhibitory activity. nih.gov

Descriptor Importance: QSAR analyses have identified several key molecular descriptors for the activity of imidazole derivatives. These include atomic van der Waals volumes, atomic Sanderson electronegativities, and various 3D-MoRSE descriptors, indicating the importance of both electronic and steric properties in determining the biological activity of these compounds. tubitak.gov.tr

By integrating these computational approaches with traditional synthetic chemistry, the process of optimizing the this compound scaffold can be accelerated, leading to the more rapid discovery of potent and selective drug candidates.

Advanced Applications in Chemical Biology and Materials Science Pre Clinical/in Vitro Focus

Investigational Chemical Biology Probes

There is currently no available research detailing the use of 2-(5-methyl-1H-imidazol-1-yl)acetic acid as an investigational chemical biology probe. The design of such probes typically requires a molecule to possess specific characteristics, such as high affinity and selectivity for a biological target, along with a reporter tag for detection. The synthesis and evaluation of this compound for these purposes have not been reported in peer-reviewed literature.

Antimicrobial Properties (In Vitro Studies)

Comprehensive in vitro studies to determine the antimicrobial spectrum of this compound are not currently available. While the broader class of imidazole (B134444) derivatives is well-known for its antimicrobial effects, specific data, including minimum inhibitory concentrations (MICs), against various bacterial, fungal, and parasitic strains for this particular compound are absent from the scientific record.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

No specific data from in vitro antibacterial assays for this compound against either Gram-positive or Gram-negative bacterial strains have been published.

Antifungal Activity

There are no available in vitro studies reporting on the antifungal activity of this compound against any fungal species.

Antiparasitic Activity

Information regarding the in vitro antiparasitic activity of this compound is not present in the available scientific literature.

Antiviral Research (In Vitro and Molecular Level)

No dedicated in vitro or molecular-level studies investigating the potential antiviral activity of this compound have been reported.

Anti-inflammatory Investigations (In Vitro Studies)

There is a lack of published in vitro studies to assess the anti-inflammatory potential of this compound. Key data from assays such as inhibition of inflammatory mediators or enzymes are not available for this specific compound.

Antioxidant Activity Assessment

While direct experimental studies assessing the antioxidant activity of this compound are not extensively documented in publicly available literature, the potential for such activity can be inferred from research on structurally related imidazole derivatives. researchgate.netcentralasianstudies.orgnih.gov The imidazole nucleus is a core component of various natural and synthetic compounds that exhibit significant antioxidant properties. nih.gov The antioxidant capacity of these molecules is often attributed to their ability to scavenge free radicals and chelate metal ions. centralasianstudies.org

Research into a variety of imidazole derivatives has demonstrated their capability to act as potent antioxidants. researchgate.netnih.gov For instance, studies on 2,4,5-trisubstituted imidazole derivatives have shown promising results in 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging assays. mdpi.com The presence of electron-donating groups on the imidazole ring or its substituents can enhance this activity. mdpi.com For example, hydroxyl-substituted phenylimidazoles have shown significant antioxidant potential, indicating the importance of hydrogen-donating groups in their radical scavenging mechanism. mdpi.com

The general mechanism by which imidazole-containing compounds may exert their antioxidant effects involves the donation of a hydrogen atom from the nitrogen atom of the imidazole ring or from other substituent groups to a free radical, thereby neutralizing it. The aromatic nature of the imidazole ring allows it to stabilize the resulting radical through resonance.

To illustrate the antioxidant potential within this class of compounds, the table below presents data from studies on various imidazole derivatives, showcasing their radical scavenging activities. It is important to note that these are not direct data for this compound but serve as a reference for the potential activity of the imidazole scaffold.